4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione
Description
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione is a complex organic compound belonging to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The unique structure of this compound, characterized by a fused furan ring system, makes it a subject of interest in various fields of scientific research.
Properties
CAS No. |
650616-59-4 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3,9-dimethoxy-6-oxatetracyclo[9.2.1.02,10.04,8]tetradeca-2(10),3,8,12-tetraene-5,7-dione |
InChI |
InChI=1S/C15H12O5/c1-18-12-8-6-3-4-7(5-6)9(8)13(19-2)11-10(12)14(16)20-15(11)17/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
GWOVCILARDPYEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1C4CC3C=C4)OC)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of naphthols with various reagents, followed by intramolecular transannulation and other reactions under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in antimicrobial and anticancer studies.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione can be compared with other similar compounds, such as dihydronaphthofurans and benzofuran derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione lies in its specific fused ring system and the presence of methoxy groups, which contribute to its distinct chemical and pharmacological properties .
Biological Activity
4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione is a complex organic compound with the molecular formula . Its unique structural features, including methoxy groups and a fused ring system, suggest potential for significant biological activity. This article explores the biological properties of this compound, supported by various research findings and data.
Chemical Structure and Properties
The compound features a naphthoquinone-like structure with two methoxy substituents. The presence of these functional groups enhances its solubility and may influence its interaction with biological targets.
Structural Formula
Chemical Structure
Antioxidant Properties
Research indicates that 4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione exhibits notable antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems. In vitro studies have shown that the compound can scavenge free radicals effectively.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound possesses significant anticancer properties. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 97.1 | Moderate cytotoxicity |
| BICR18 | 93.7 | High cytotoxicity |
| U87 | 100.0 | Moderate cytotoxicity |
These results indicate that 4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione selectively targets cancer cells while exhibiting lower toxicity to normal cells.
The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Studies have shown increased levels of early and late apoptotic markers upon treatment with the compound.
Study 1: Anticancer Activity
A study published in MDPI evaluated the effects of various naphthoquinone derivatives on cancer cell lines. Among these derivatives, 4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione was highlighted for its potent anticancer activity against HeLa cells (IC50 = 97.1 µM) .
Study 2: Antioxidant Effects
Another research article focused on the antioxidant properties of naphthoquinones. The study demonstrated that this compound effectively reduces oxidative stress markers in vitro by scavenging reactive oxygen species (ROS), suggesting its potential in preventing oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
